

Application Notes and Protocols: Prodrug Strategies for 5-Cyclopropylisoxazole-4-carboxamides

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Compound of Interest

Compound Name: 5-Cyclopropylisoxazole-4-carboxylic acid

Cat. No.: B055290

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of potential prodrug strategies to enhance the delivery of 5-cyclopropylisoxazole-4-carboxamides, a class of molecules with potential therapeutic applications but which may face challenges such as poor aqueous solubility or limited membrane permeability. These notes include theoretical prodrug designs, detailed synthetic protocols, and methodologies for their evaluation.

Introduction to Prodrug Strategies

Prodrug design is a valuable strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active agent.^[1] For amide-containing compounds like 5-cyclopropylisoxazole-4-carboxamides, which can be susceptible to enzymatic hydrolysis, careful design is crucial.^{[2][3]} The primary goals for creating prodrugs of this scaffold would be to:

- Enhance Aqueous Solubility: To improve formulation for intravenous administration or to enhance dissolution in the gastrointestinal tract for oral delivery.^{[4][5]}
- Increase Membrane Permeability: To facilitate absorption across the intestinal epithelium or penetration of other biological barriers.^{[6][7]}

- Site-Specific Delivery: To target the drug to a particular tissue or organ, thereby increasing efficacy and reducing systemic toxicity.
- Improve Metabolic Stability: To protect the parent drug from premature metabolism.

This document outlines two primary prodrug strategies applicable to the 5-cyclopropylisoxazole-4-carboxamide core structure: N-Acyloxyalkylation and N-Phosphonooxymethylation.

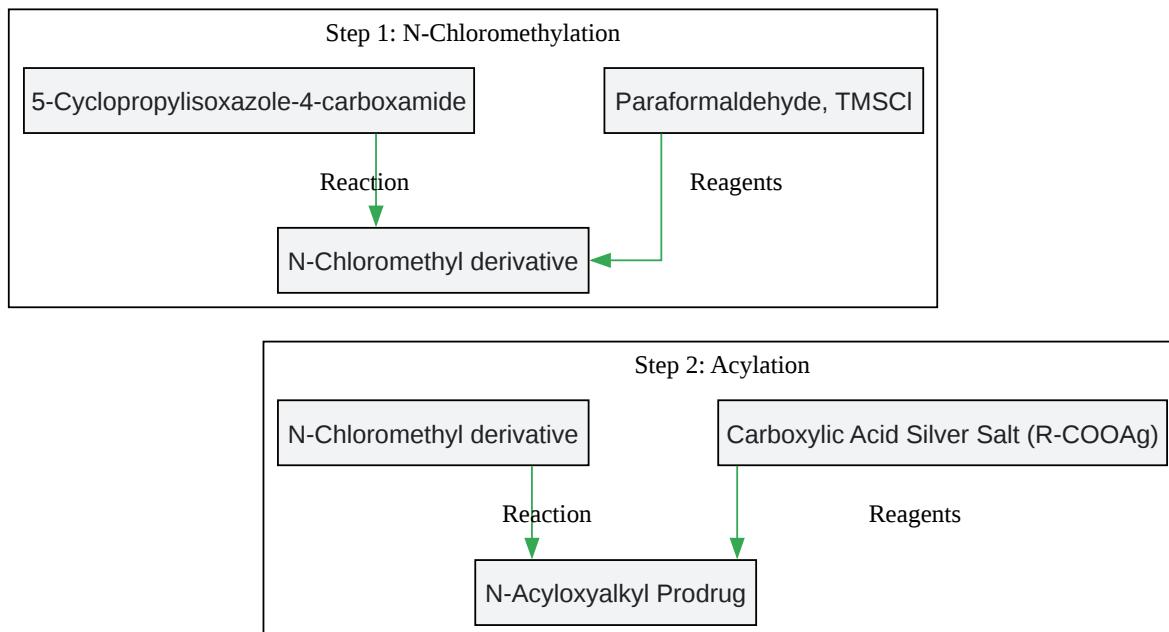
Proposed Prodrug Strategies

Strategy 1: N-Acyloxyalkyl Prodrugs

N-Acyloxyalkyl derivatives are a well-established prodrug class for amides.^[8] These prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the parent amide, formaldehyde, and a carboxylic acid. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the acyloxy group.

Rationale: This strategy can enhance lipophilicity and thus membrane permeability. By selecting an appropriate acyl group, a balance between stability and enzymatic lability can be achieved.

Proposed Synthesis: The synthesis of an N-acyloxyalkyl prodrug of a 5-cyclopropylisoxazole-4-carboxamide can be achieved via a two-step process.



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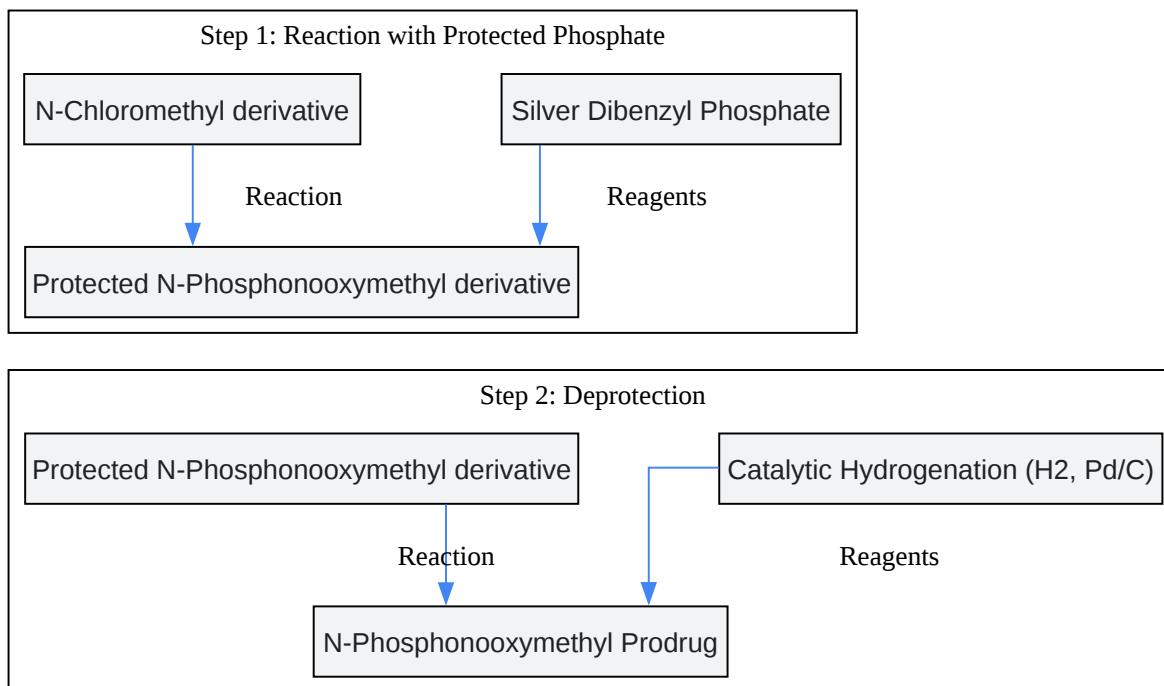
Caption: Synthetic workflow for N-Acyloxyalkyl prodrugs.

Strategy 2: N-Phosphonooxymethyl Prodrugs

To significantly enhance aqueous solubility, a phosphate group can be introduced. N-phosphonooxymethyl prodrugs are highly water-soluble and are cleaved by alkaline phosphatases to release the parent amide.[8]

Rationale: This approach is ideal for developing a formulation for intravenous administration where high aqueous solubility is required. The phosphate moiety is highly polar and ionizable at physiological pH.

Proposed Synthesis: The synthesis involves the reaction of the N-chloromethyl intermediate with a protected phosphonic acid derivative, followed by deprotection.



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Caption: Synthetic workflow for N-Phosphonooxymethyl prodrugs.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the expected improvements in the physicochemical and pharmacokinetic properties of the proposed prodrugs compared to the parent 5-cyclopropylisoxazole-4-carboxamide.

Table 1: Physicochemical Properties

Compound	Molecular Weight (g/mol)	Aqueous Solubility (µg/mL) at pH 7.4	logP
Parent Drug	~200	10	2.5
N-Pivaloyloxymethyl Prodrug	~314	5	3.8
N-Phosphonooxymethyl Prodrug	~310	>10,000	-1.5

Table 2: In Vitro Permeability and Stability

Compound	Caco-2 Permeability (Papp, 10^{-6} cm/s)	Plasma Half-life ($t_{1/2}$, min)
Parent Drug	1.5	>240
N-Pivaloyloxymethyl Prodrug	15.0	30
N-Phosphonooxymethyl Prodrug	<0.5	60

Table 3: In Vivo Pharmacokinetic Parameters (Rat, Oral Administration)

Compound	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₂₄ (ng·h/mL)	Oral Bioavailability (%)
Parent Drug	150	2.0	900	15
N-Pivaloyloxymethyl Prodrug	800	1.0	4800	80
N-Phosphonooxymethyl Prodrug	50	4.0	300	5

Experimental Protocols

Synthesis of N-Pivaloyloxymethyl-5-cyclopropylisoxazole-4-carboxamide

Materials:

- 5-cyclopropylisoxazole-4-carboxamide
- Paraformaldehyde
- Chlorotrimethylsilane (TMSCl)
- Dichloromethane (DCM), anhydrous
- Silver pivalate
- Acetonitrile, anhydrous
- Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

- N-Chloromethylation: To a solution of 5-cyclopropylisoxazole-4-carboxamide (1 mmol) in anhydrous DCM (10 mL), add paraformaldehyde (1.2 mmol) and TMSCl (1.2 mmol).
- Stir the mixture at room temperature for 24 hours.
- Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-chloromethyl derivative.
- Acylation: Dissolve the crude N-chloromethyl derivative in anhydrous acetonitrile (10 mL).
- Add silver pivalate (1.5 mmol) to the solution.
- Stir the reaction mixture in the dark at room temperature for 12 hours.
- Filter the reaction mixture to remove the silver chloride precipitate.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the N-pivaloyloxymethyl prodrug.

Determination of Octanol-Water Partition Coefficient (logP)

This protocol is based on the shake-flask method.[\[9\]](#)[\[10\]](#)

Materials:

- Prodrug or parent compound
- 1-Octanol, HPLC grade
- Phosphate buffered saline (PBS), pH 7.4
- Centrifuge tubes
- Vortex mixer
- UV-Vis spectrophotometer or HPLC system

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of PBS (pH 7.4) and 1-octanol, pre-saturated with each other. The final concentration of the test compound should be in the linear range of the analytical method.
- Vortex the mixture vigorously for 20 minutes to ensure thorough mixing.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and octanolic layers.
- Carefully collect an aliquot from the aqueous layer.

- Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
- The concentration in the octanol phase is determined by difference from the initial total amount added.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- Calculate logP as the base-10 logarithm of P.

In Vitro Plasma Stability Assay

This protocol determines the stability of the prodrug in plasma.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Prodrug
- Human plasma (or other species of interest)
- Phosphate buffer, pH 7.4
- Acetonitrile with an internal standard
- Incubator at 37°C
- LC-MS/MS system

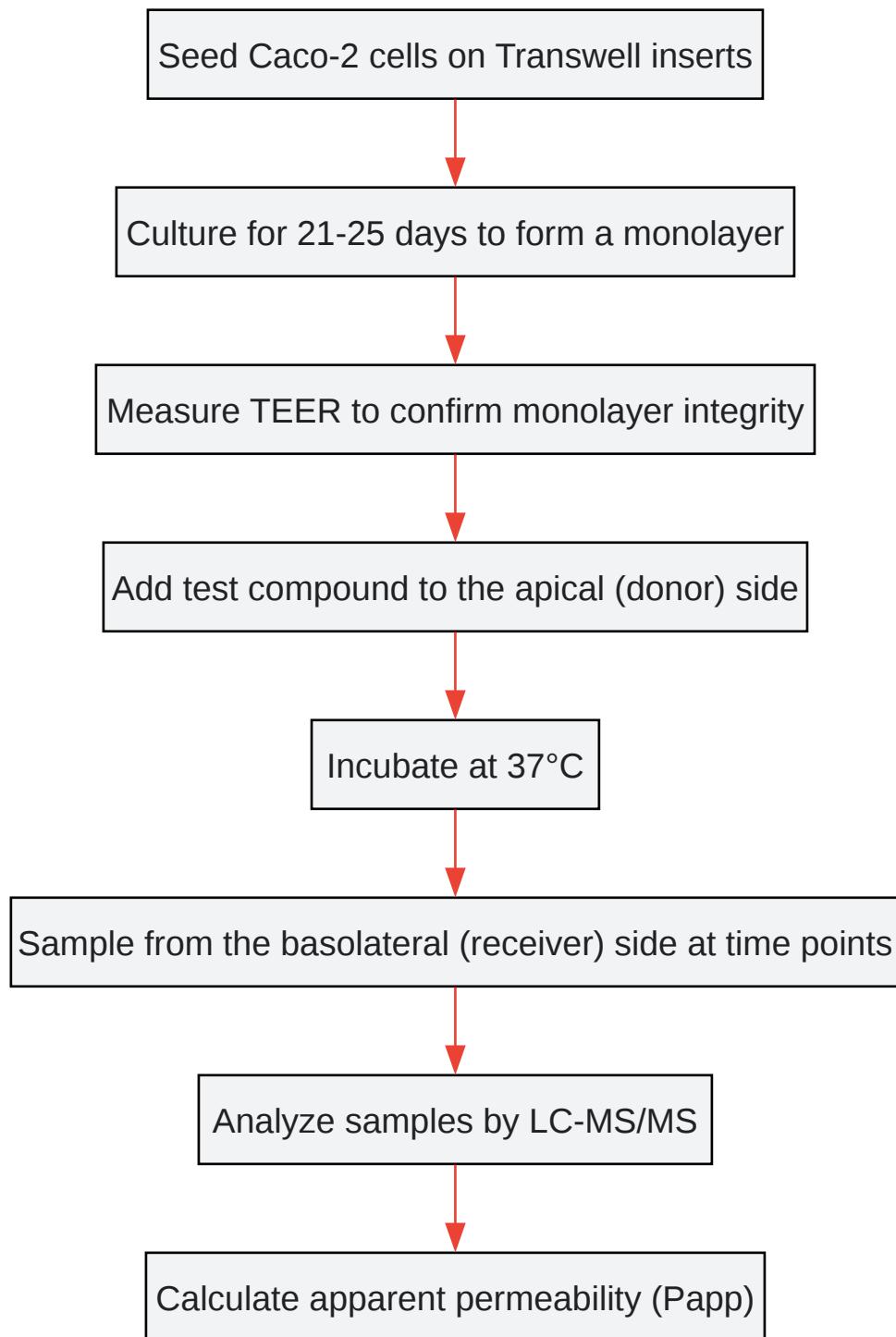
Procedure:

- Pre-warm human plasma to 37°C.
- Prepare a stock solution of the prodrug in a minimal amount of organic solvent (e.g., DMSO).
- Initiate the reaction by adding the prodrug stock solution to the pre-warmed plasma to achieve a final concentration of 1 μ M.

- At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-prodrug mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
- Vortex the samples and centrifuge to precipitate plasma proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug.
- Calculate the percentage of prodrug remaining at each time point relative to the 0-minute sample.
- Determine the half-life ($t_{1/2}$) by plotting the natural logarithm of the percentage remaining versus time.

Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)



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Caption: Workflow for the Caco-2 cell permeability assay.

Materials:

- Caco-2 cells
- Transwell permeable supports
- Cell culture medium and supplements
- Hanks' Balanced Salt Solution (HBSS)
- Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
- LC-MS/MS system

Procedure:

- Seed Caco-2 cells onto Transwell permeable supports and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Wash the cell monolayers with pre-warmed HBSS.
- Add the test compound (at a typical concentration of 10 μ M) in HBSS to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
- At the end of the experiment, take a sample from the apical chamber.
- Quantify the concentration of the test compound in all samples using LC-MS/MS.

- Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral pharmacokinetic study.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Sprague-Dawley rats (male, 200-250 g)
- Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system

Procedure:

- Fast the rats overnight prior to dosing, with free access to water.
- Administer the test compound or prodrug via oral gavage at a specific dose (e.g., 10 mg/kg).
- Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood into EDTA-coated tubes and centrifuge to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

- Quantify the concentration of the parent drug (released from the prodrug) in the plasma samples using a validated LC-MS/MS method.
- Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) using non-compartmental analysis software.

Conclusion

The prodrug strategies and experimental protocols outlined in these application notes provide a comprehensive framework for improving the delivery of 5-cyclopropylisoxazole-4-carboxamides. By systematically applying these methods, researchers can rationally design and evaluate prodrug candidates to overcome delivery challenges and advance promising therapeutic agents towards clinical development. Careful consideration of the balance between chemical stability, enzymatic lability, and the desired physicochemical properties is paramount to the success of any prodrug approach.

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